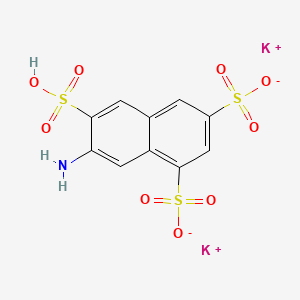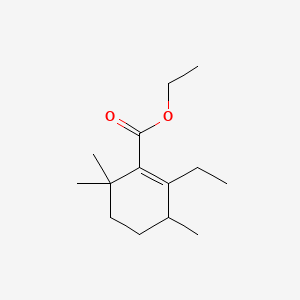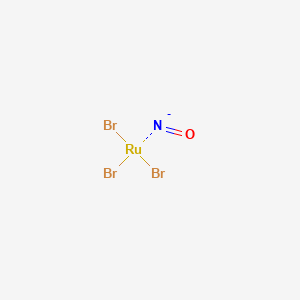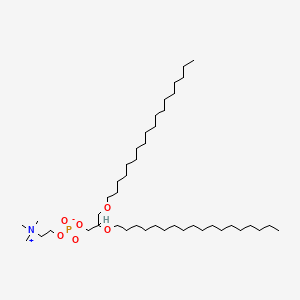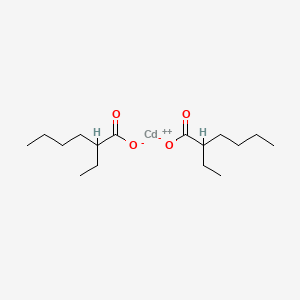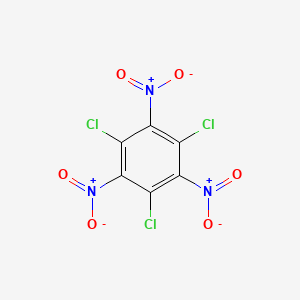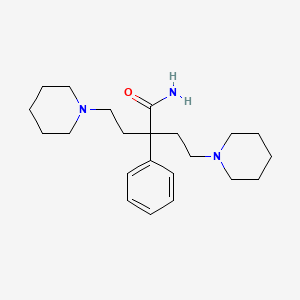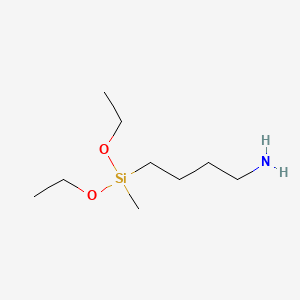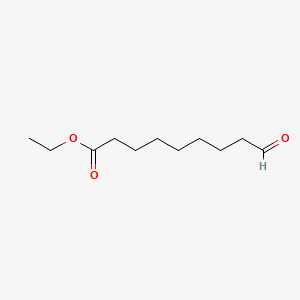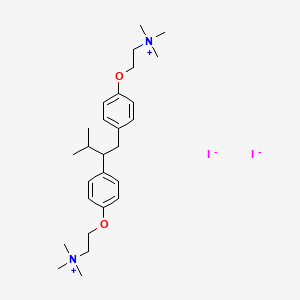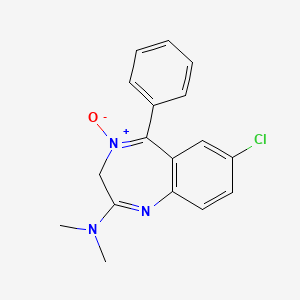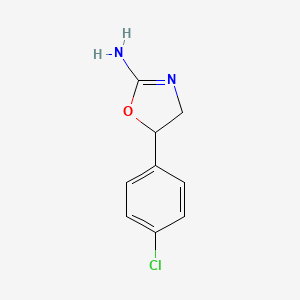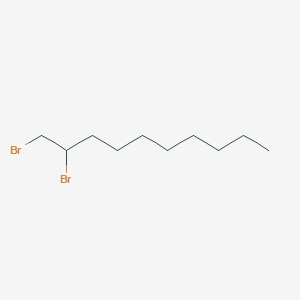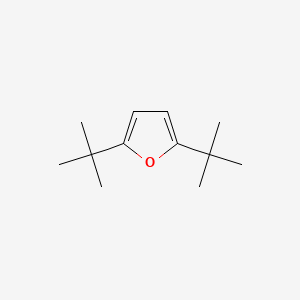
2,5-Di-tert-butylfuran
Descripción general
Descripción
2,5-Di-tert-butylfuran is an organic compound with the molecular formula C12H20O. It belongs to the class of alkyl-substituted furans, which are characterized by a furan ring substituted with alkyl groups. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Aplicaciones Científicas De Investigación
2,5-Di-tert-butylfuran has a wide range of applications in scientific research:
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Di-tert-butylfuran can be synthesized through several methods. One common approach involves the reaction of furan with isobutene in the presence of metallic iron, iron (III) oxide, or iron (II) or iron (III) halides as catalysts . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. The use of robust catalysts and optimized reaction conditions allows for efficient and cost-effective synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Di-tert-butylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the furan ring and the tert-butyl groups, which influence the reactivity of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding furan derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce dihydrofuran derivatives .
Mecanismo De Acción
The mechanism of action of 2,5-Di-tert-butylfuran involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. For instance, it has been shown to inhibit calcium ATPases, which play a crucial role in muscle function and cellular calcium homeostasis . The tert-butyl groups enhance the compound’s stability and influence its binding affinity to target proteins .
Comparación Con Compuestos Similares
2,5-Dimethylfuran: Another alkyl-substituted furan with similar reactivity but different steric properties due to the smaller methyl groups.
2-tert-Butylfuran: A compound with a single tert-butyl group, offering insights into the effects of mono-substitution on furan reactivity.
Cyclopentenyl Methyl Ether: A structurally related ether with different chemical properties and applications.
Uniqueness: 2,5-Di-tert-butylfuran is unique due to the presence of two bulky tert-butyl groups, which significantly influence its chemical reactivity and stability. This makes it a valuable compound for studying steric effects in organic reactions and for developing specialized materials and pharmaceuticals .
Propiedades
IUPAC Name |
2,5-ditert-butylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFPVDATVVDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197312 | |
| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4789-40-6 | |
| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004789406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,5-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
